

Application Notes and Protocols: 1-(Benzylxy)-2-bromo-4-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Benzylxy)-2-bromo-4-methylbenzene

Cat. No.: B1278118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzylxy)-2-bromo-4-methylbenzene is a versatile synthetic intermediate with significant potential in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive bromine atom, makes it an ideal building block for the synthesis of complex organic molecules. The benzylxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. The bromo-substituent provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of diverse molecular scaffolds, a crucial aspect of drug discovery and development.

These application notes provide a comprehensive overview of the synthesis of **1-(Benzylxy)-2-bromo-4-methylbenzene** and its potential application in the synthesis of pharmaceutical intermediates, focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A summary of the key physical and chemical properties of **1-(BenzylOxy)-2-bromo-4-methylbenzene** is presented below.

Property	Value
CAS Number	2830-53-7[1][2]
Molecular Formula	C ₁₄ H ₁₃ BrO[1][2]
Molecular Weight	277.16 g/mol [1][2]
Appearance	Solid
Purity	≥96%
Storage	Sealed in dry, room temperature conditions

Experimental Protocols

Synthesis of 1-(BenzylOxy)-2-bromo-4-methylbenzene

The synthesis of **1-(BenzylOxy)-2-bromo-4-methylbenzene** is typically achieved through the Williamson ether synthesis, starting from 2-bromo-4-methylphenol and benzyl bromide. 2-Bromo-4-methylphenol itself is an important intermediate in the synthesis of various pharmaceuticals.[3][4]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-(BenzylOxy)-2-bromo-4-methylbenzene**.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Bromo-4-methylphenol	187.03	10.0 g	53.4 mmol
Benzyl bromide	171.04	10.0 g (7.0 mL)	58.4 mmol
Potassium carbonate (K ₂ CO ₃)	138.21	11.1 g	80.3 mmol
Acetone	58.08	200 mL	-

Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methylphenol (10.0 g, 53.4 mmol) and acetone (200 mL).
- Stir the mixture until the 2-bromo-4-methylphenol is completely dissolved.
- Add potassium carbonate (11.1 g, 80.3 mmol) to the solution.
- Add benzyl bromide (7.0 mL, 58.4 mmol) dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **1-(benzyloxy)-2-bromo-4-methylbenzene** as a solid.

Expected Yield: 85-95%

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom in **1-(Benzylxy)-2-bromo-4-methylbenzene** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry to synthesize biaryl scaffolds, which are common in many drug molecules.

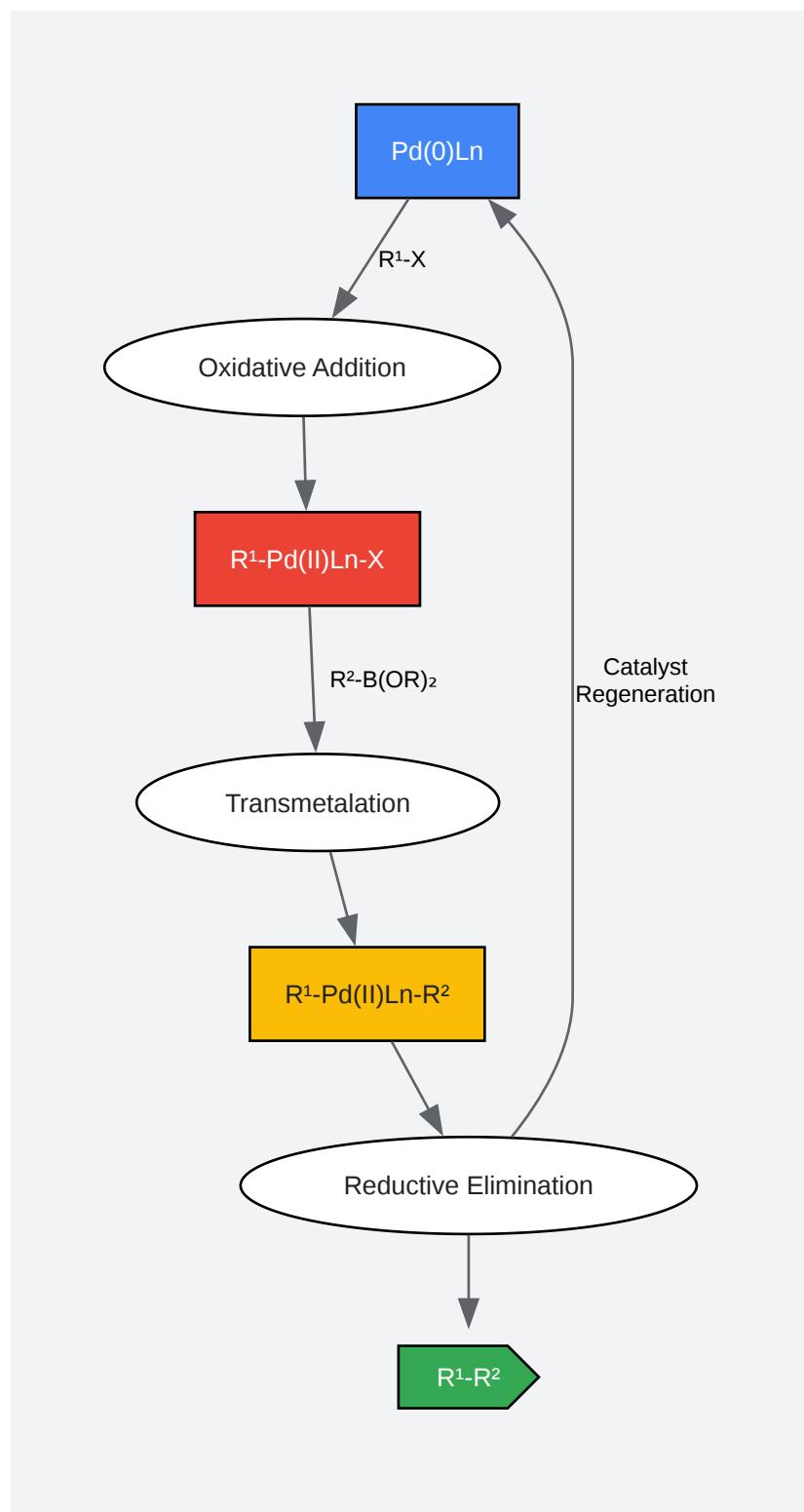
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-(Benzylxy)-2-bromo-4-methylbenzene	277.16	1.0 g	3.61 mmol
Phenylboronic acid	121.93	0.53 g	4.33 mmol
Pd(PPh ₃) ₄	1155.56	0.21 g	0.18 mmol (5 mol%)
Sodium carbonate (Na ₂ CO ₃)	105.99	0.76 g	7.22 mmol
Toluene	-	20 mL	-
Ethanol	-	5 mL	-
Water	-	5 mL	-


Procedure:

- In a Schlenk flask, combine **1-(benzyloxy)-2-bromo-4-methylbenzene** (1.0 g, 3.61 mmol), phenylboronic acid (0.53 g, 4.33 mmol), and sodium carbonate (0.76 g, 7.22 mmol).
- Add tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.
- Heat the reaction mixture to 90 °C and stir for 8-12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature.
- Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Expected Yield: 70-90%

Signaling Pathway and Experimental Workflow Visualization

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The overall experimental workflow for the synthesis and application of **1-(BenzylOxy)-2-bromo-4-methylbenzene** can be visualized as a sequential process.

Caption: Overall experimental workflow.

Conclusion

1-(BenzylOxy)-2-bromo-4-methylbenzene is a valuable intermediate for the synthesis of complex molecules in pharmaceutical research. Its preparation from readily available starting materials and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive building block for drug discovery programs. The protocols and workflows provided here offer a foundation for researchers to utilize this compound in the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(BenzylOxy)-2-bromo-4-methylbenzene | C14H13BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2830-53-7|1-(BenzylOxy)-2-bromo-4-methylbenzene|BLD Pharm [bldpharm.com]
- 3. bocsci.com [bocsci.com]
- 4. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 1-(BenzylOxy)-2-bromo-4-methylbenzene in Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278118#1-benzylOxy-2-bromo-4-methylbenzene-as-an-intermediate-for-pharmaceuticals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com